molecular formula C9H7F3N2O2S B7896304 N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide

N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B7896304
M. Wt: 264.23 g/mol
InChI Key: FLCQLNHFPOCLCN-UHFFFAOYSA-N
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Description

N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring. These functional groups contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-cyano-2-(trifluoromethyl)aniline.

    Sulfonylation: The aniline derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification systems can streamline the production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-phenylmethanesulfonamide: Lacks the cyano and trifluoromethyl groups, resulting in different reactivity and applications.

    4-cyano-2-(trifluoromethyl)aniline: Similar structure but without the sulfonamide group, affecting its chemical behavior and uses.

    N-(4-cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide:

Uniqueness

N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry, offering versatility and specificity in its applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for innovative solutions in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-17(15,16)14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCQLNHFPOCLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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